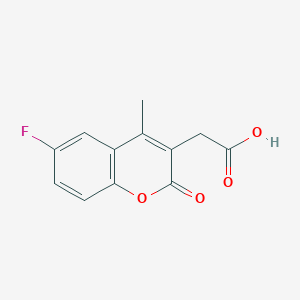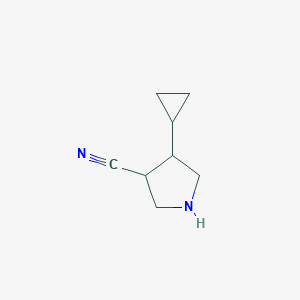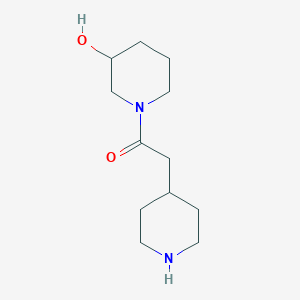
2-(6-fluoro-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
Descripción general
Descripción
This compound is a derivative of coumarin, a type of organic compound that is commonly found in nature . It has been used in the synthesis of fluorescent colorants, which are specified using various spectroscopic techniques . The compound has also been used in the production of organic light emitting devices (OLEDs) .
Synthesis Analysis
The synthesis of this compound involves the use of ethylenediamine to modify Rhodamine 6G (Rh6G), which is then used to bond coumarin derivatives . The synthesis process is confirmed using Fourier transform infrared spectroscopy (FT-IR), proton and carbon nuclear magnetic resonance (1H NMR and 13C NMR), X-ray diffraction (XRD), and field emission scanning electron microscopy (FE-SEM) .Molecular Structure Analysis
The molecular structure of this compound is determined using various spectroscopic techniques, including 1H NMR and 13C NMR . The band gap energy of the compound is calculated, and its photoluminescence spectra are studied in different solvents .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the modification of Rh6G with ethylenediamine and the bonding of coumarin derivatives . The reactions are confirmed using various spectroscopic techniques .Aplicaciones Científicas De Investigación
Medical Applications: Anticancer Activity
Derivatives of the compound have shown promise in inhibiting the proliferation, migration, and invasion of non-small cell lung cancer (NSCLC) cell lines. The compound’s influence on cell cycle arrest and apoptosis suggests its potential as a therapeutic agent in cancer treatment .
Agricultural Chemistry: Photosensitive Cellulose Derivatives
In agriculture, the compound has been used to create photosensitive esters of cellulose. These derivatives can be activated by light and have potential applications in developing environmentally responsive materials that could be used in smart packaging or as sensors in agricultural fields .
Material Science: Photoluminescence Spectroscopy
The compound’s ability to produce specific wavelengths when studied in different solvents indicates its application in material science, particularly in optical metrology and the development of organic light emitting devices. This could lead to advancements in sensor technology and lighting devices .
Environmental Science: Sensor Development
Due to its photoluminescence properties, the compound can be integrated into sensors that respond to environmental changes. This application is particularly relevant in monitoring and managing environmental pollutants or changes in ecological systems .
Analytical Chemistry: Chromatography and Spectroscopy
The compound’s structure and properties make it suitable for use in analytical chemistry techniques such as chromatography and spectroscopy. It can serve as a standard or a reagent in various analytical procedures to identify or quantify other substances .
Mecanismo De Acción
The compound is used in the synthesis of fluorescent colorants and OLEDs due to its ability to absorb visible or ultraviolet light and emit specific colors of visible light . The type of solvent used in the synthesis process has a strong effect on the quantum yield of the compound .
It is transparent in the near-infrared (NIR) region, which makes it suitable for use in OLEDs .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(6-fluoro-4-methyl-2-oxochromen-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO4/c1-6-8-4-7(13)2-3-10(8)17-12(16)9(6)5-11(14)15/h2-4H,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHVJXPBBOHYBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-fluoro-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1488488.png)

![2-chloro-1-isopentyl-1H-benzo[d]imidazole](/img/structure/B1488490.png)
![6-(Cyclopropylmethyl)-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1488491.png)
![2-Chloro-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine](/img/structure/B1488494.png)


![2-[(Cyclopropylmethyl)(methyl)amino]cyclopentan-1-ol](/img/structure/B1488499.png)


